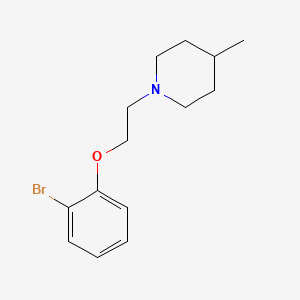![molecular formula C12H15N2NaO4 B1408200 Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate CAS No. 1803611-29-1](/img/structure/B1408200.png)
Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate is C12H16N2O4.Na . The InChI code is 1S/C12H16N2O4.Na/c1-12(2,3)18-11(17)14-8-4-5-13-9(6-8)7-10(15)16;/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17);/q;+1/p-1 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 274.25 . It is a powder at room temperature .Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Facilitation of Domino Reactions : Sodium acetate, a component related to the subject compound, has been found to catalyze domino reactions, such as the assembly of salicylaldehydes, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-one. This leads to the rapid synthesis of substituted 4-pyridinyl-2-amino-4H-chromenes, which are significant for diverse biomedical applications (Elinson et al., 2017).
Synthesis of 1,2,4-Triazole Derivatives : Sodium 1-(4-amino-5-mercapto-4 H -[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate have been used as precursors in synthesizing biologically active heterocycles. These compounds demonstrate antimicrobial activity and potential as surface active agents (El-Sayed, 2006).
Medicinal Chemistry and Drug Development
Labeling Pyridine Derivatives for NMR Studies : Pyridine derivatives, especially those labeled with nitrogen-15, can be prepared using a sodium acetate-acetic acid buffer. This method is valuable for studying acid-base interactions on solid acid catalysts using nuclear magnetic resonance (Farcasiu & Lezcano, 2013).
Synthesis of Dihydrofuro[2,3‐b]pyridines : The reactions of 2-amino-4,5-dihydro-3-furancarbonitriles with α,β-unsaturated carbonyl compounds in the presence of sodium compounds, such as sodium ethoxide, lead to the formation of various pyridine derivatives (Maruoka et al., 2002).
Material Science and Chemistry
Study of Intramolecular Sodium Bonds : Research on Na+ salts of 4-R-6-tert-butyl-pyridyl-N-oxide acetic acids has shown interesting properties of intramolecular COO−Na+ bonds, which can have applications in the development of new materials (Brzeziński et al., 1990).
Synthesis of Organotin(IV) Complexes : New sodium bis(2-pyridylthio)acetate ligand and its organotin(IV) derivatives have been synthesized and characterized, showing potential in various chemical applications (Benetollo et al., 2005).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate are currently unknown
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Understanding the affected pathways and their downstream effects requires further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Propriétés
IUPAC Name |
sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4.Na/c1-12(2,3)18-11(17)14-8-4-5-13-9(6-8)7-10(15)16;/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRWGWCABVMGBZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N2NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![1-Isopropyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine](/img/structure/B1408139.png)